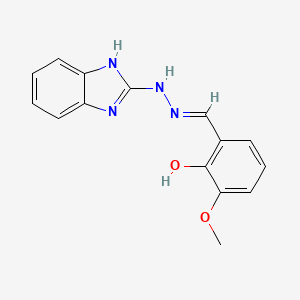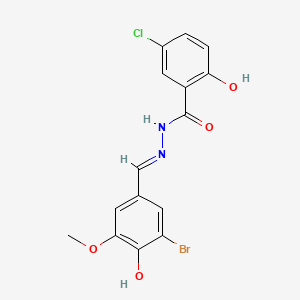![molecular formula C23H26N4O4 B1190666 4-BUTOXY-N'-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B1190666.png)
4-BUTOXY-N'-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE is a complex organic compound with a unique structure that combines a butoxy group, a dimethoxyphenyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE typically involves the condensation of 4-butoxybenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-BUTOXYBENZALDEHYDE: Shares the butoxy group but lacks the pyrazole ring.
3,4-DIMETHOXYPHENYLHYDRAZINE: Contains the dimethoxyphenyl group but differs in the hydrazine moiety.
1H-PYRAZOL-4-YL METHYLIDENE COMPOUNDS: Similar pyrazole structure but with different substituents.
Uniqueness
4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C23H26N4O4 |
|---|---|
Poids moléculaire |
422.5g/mol |
Nom IUPAC |
4-butoxy-N-[(E)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H26N4O4/c1-4-5-12-31-19-9-6-16(7-10-19)23(28)27-25-15-18-14-24-26-22(18)17-8-11-20(29-2)21(13-17)30-3/h6-11,13-15H,4-5,12H2,1-3H3,(H,24,26)(H,27,28)/b25-15+ |
Clé InChI |
OOOLFLGCCLJGKB-MFKUBSTISA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(2,4-dihydroxyphenyl)ethylidene]nonanohydrazide](/img/structure/B1190589.png)
![2-[[5-(Anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/no-structure.png)


![N'-[1-(2-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B1190594.png)
![4-(dimethylamino)-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B1190599.png)
![5-({2-[(4-Butylphenyl)hydrazono]-3-oxobutanoyl}amino)isophthalamide](/img/structure/B1190600.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-(3-toluidino)propanohydrazide](/img/structure/B1190602.png)
![ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1190604.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B1190605.png)
